6-Fluoro-2-methylquinolin-5-amine
CAS No.:
VCID: VC14261633
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-Fluoro-2-methylquinolin-5-amine, with the CAS number 79821-11-7, is a quinoline derivative that has garnered attention in various chemical and pharmaceutical studies. This compound is also known as 6-fluoro-2-methylquinolin-5-amine or 5-quinolinamine, highlighting its structural features and functional groups . Despite its specific applications not being widely documented in the provided search results, quinoline derivatives are generally known for their diverse biological activities, including antimalarial, antibacterial, and antiproliferative properties. Biological Activities of Quinoline DerivativesWhile specific biological data for 6-Fluoro-2-methylquinolin-5-amine is limited, quinoline derivatives in general exhibit a range of biological activities:
Research Findings and Potential ApplicationsGiven the lack of specific research findings on 6-Fluoro-2-methylquinolin-5-amine, it is essential to consider the broader context of quinoline derivatives. These compounds are versatile and have been explored in various therapeutic areas: |
---|---|
Product Name | 6-Fluoro-2-methylquinolin-5-amine |
Molecular Formula | C10H9FN2 |
Molecular Weight | 176.19 g/mol |
IUPAC Name | 6-fluoro-2-methylquinolin-5-amine |
Standard InChI | InChI=1S/C10H9FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,12H2,1H3 |
Standard InChIKey | YOQADHGBMFCUMX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C1)C(=C(C=C2)F)N |
PubChem Compound | 12896813 |
Last Modified | Nov 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume